molecular formula C15H8O5S B14658531 9-Oxo-9H-thioxanthene-2,5-dicarboxylic acid CAS No. 52054-32-7

9-Oxo-9H-thioxanthene-2,5-dicarboxylic acid

Cat. No.: B14658531
CAS No.: 52054-32-7
M. Wt: 300.3 g/mol
InChI Key: JRRIYAUXPANRPX-UHFFFAOYSA-N
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Description

9-Oxo-9H-thioxanthene-2,5-dicarboxylic acid is a heterocyclic compound with a unique structure that includes both sulfur and oxygen atoms

Preparation Methods

The synthesis of 9-Oxo-9H-thioxanthene-2,5-dicarboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application and scale of production.

Chemical Reactions Analysis

9-Oxo-9H-thioxanthene-2,5-dicarboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

9-Oxo-9H-thioxanthene-2,5-dicarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 9-Oxo-9H-thioxanthene-2,5-dicarboxylic acid involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the functional groups present. Pathways involved may include oxidative stress response, signal transduction, and metabolic regulation.

Comparison with Similar Compounds

Similar compounds to 9-Oxo-9H-thioxanthene-2,5-dicarboxylic acid include:

  • 9-Oxo-9H-thioxanthene-2-carboxylic acid
  • 9-Oxo-9H-thioxanthene-3-carbonitrile
  • 9-Oxo-9H-thioxanthene-4-carboxylic acid These compounds share a similar core structure but differ in the position and type of functional groups. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential applications.

Properties

CAS No.

52054-32-7

Molecular Formula

C15H8O5S

Molecular Weight

300.3 g/mol

IUPAC Name

9-oxothioxanthene-2,5-dicarboxylic acid

InChI

InChI=1S/C15H8O5S/c16-12-8-2-1-3-9(15(19)20)13(8)21-11-5-4-7(14(17)18)6-10(11)12/h1-6H,(H,17,18)(H,19,20)

InChI Key

JRRIYAUXPANRPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)SC3=C(C2=O)C=C(C=C3)C(=O)O

Origin of Product

United States

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